2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with the molecular formula and a molecular weight of approximately 438.49 g/mol. This compound is classified under sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. It is notable for its potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology.
The synthesis of 2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. The process generally includes:
Technical details regarding reaction conditions (temperature, solvents) and catalysts used may vary depending on the specific synthetic route chosen.
The molecular structure of 2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide can be represented using various notations:
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C
YGCQUQOIGVPVDE-UHFFFAOYSA-N
The structure features a complex arrangement with multiple functional groups that contribute to its chemical properties and biological activity.
The compound is expected to undergo several chemical reactions typical for sulfonamides and related structures:
These reactions can be influenced by factors such as solvent choice and temperature.
The mechanism of action for 2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is not fully elucidated but may involve:
Further studies are required to clarify its exact mechanism and potential therapeutic targets.
Key physical and chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications.
The primary applications of 2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide include:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1